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Compound of Interest

Compound Name: Azetidin-3-one trifluoroacetate

Cat. No.: B2738134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidin-3-one trifluoroacetate is a heterocyclic organic compound of interest in medicinal

chemistry and drug discovery. The azetidine ring, a strained four-membered nitrogen-

containing heterocycle, is a recognized pharmacophore present in numerous biologically active

molecules. The trifluoroacetate salt form of azetidin-3-one suggests its potential utility as a

stable intermediate in chemical synthesis, possibly enhancing its solubility and handling

properties. This technical guide provides a detailed overview of the known chemical properties,

a plausible synthetic route, and the current understanding of the biological potential of

Azetidin-3-one trifluoroacetate.

Core Chemical Properties
While specific experimental data for Azetidin-3-one trifluoroacetate is not widely available in

the public domain, its fundamental properties can be derived from its chemical structure and

information available from chemical suppliers.

Table 1: Physicochemical Properties of Azetidin-3-one Trifluoroacetate
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Property Value Source

CAS Number 2089255-86-5 Chemical Supplier Catalogs

Molecular Formula C₅H₆F₃NO₃ Chemical Supplier Catalogs

Molecular Weight 185.10 g/mol Chemical Supplier Catalogs

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

Synthesis and Experimental Protocols
A definitive, detailed experimental protocol for the synthesis of Azetidin-3-one trifluoroacetate
is not readily found in published literature. However, a highly probable synthetic route involves

the deprotection of a Boc-protected precursor, 1-Boc-azetidin-3-one, using trifluoroacetic acid

(TFA). This method is a standard procedure in organic synthesis for the removal of the tert-

butoxycarbonyl (Boc) protecting group from an amine.

Plausible Synthetic Pathway: Deprotection of 1-Boc-
azetidin-3-one
The synthesis would proceed as a one-step deprotection reaction.

1-Boc-azetidin-3-one Azetidin-3-one trifluoroacetate Trifluoroacetic acid (TFA)
Dichloromethane (DCM)

Click to download full resolution via product page

Caption: Plausible synthesis of Azetidin-3-one trifluoroacetate.

Experimental Protocol (Hypothetical):

Objective: To synthesize Azetidin-3-one trifluoroacetate via the deprotection of 1-Boc-

azetidin-3-one.
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Materials:

1-Boc-azetidin-3-one

Trifluoroacetic acid (TFA)

Dichloromethane (DCM), anhydrous

Diethyl ether

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar,

dissolve 1-Boc-azetidin-3-one in anhydrous dichloromethane.

Deprotection: Cool the solution to 0 °C in an ice bath. To the stirred solution, add

trifluoroacetic acid dropwise. The amount of TFA used typically ranges from an equimolar

amount to a large excess, often as a 1:1 mixture with the solvent.

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the

reaction can be monitored by thin-layer chromatography (TLC) by observing the

disappearance of the starting material.

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to

remove excess TFA and solvent.

Purification: The crude residue can be purified by precipitation. Dissolve the residue in a

minimal amount of a suitable solvent (e.g., methanol) and add a non-polar solvent (e.g.,

diethyl ether) to induce precipitation of the trifluoroacetate salt. The resulting solid can be

collected by filtration, washed with diethyl ether, and dried under vacuum.
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Characterization: The final product should be characterized by spectroscopic methods to

confirm its identity and purity.

Spectral Data (Predicted)
No experimental spectral data for Azetidin-3-one trifluoroacetate has been found in the

reviewed literature. However, based on the known spectra of related compounds, the following

characteristic signals can be anticipated:

¹H NMR:

A singlet or multiplet in the region of 4.0-5.0 ppm corresponding to the methylene protons of

the azetidine ring.

A broad singlet corresponding to the protonated amine.

¹³C NMR:

A signal for the carbonyl carbon of the azetidin-3-one ring.

Signals for the methylene carbons of the azetidine ring.

Signals corresponding to the trifluoroacetate counterion, which would appear as a quartet for

the trifluoromethyl carbon and a signal for the carboxyl carbon.

Mass Spectrometry (MS):

The mass spectrum would be expected to show the molecular ion peak for the free base,

Azetidin-3-one (C₃H₅NO), at m/z = 71.04.

Infrared (IR) Spectroscopy:

A strong absorption band characteristic of a ketone carbonyl group (C=O) around 1750 cm⁻¹.

N-H stretching vibrations for the secondary ammonium salt.

Strong absorption bands associated with the trifluoroacetate anion.
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Reactivity and Stability
The chemical reactivity of Azetidin-3-one trifluoroacetate is dictated by the strained azetidine

ring and the ketone functional group.

Ring Strain: The four-membered azetidine ring is strained and susceptible to ring-opening

reactions under certain conditions, such as in the presence of strong nucleophiles or under

harsh acidic or basic conditions.

Ketone Reactivity: The ketone group can undergo typical carbonyl reactions, such as

reduction to the corresponding alcohol (azetidin-3-ol) or reductive amination.

Stability: The trifluoroacetate salt is expected to be a stable, crystalline solid, which is often

easier to handle and store than the corresponding free base. However, like many amine

salts, it may be hygroscopic. The stability of the azetidine ring itself can be compromised

under strongly acidic conditions, which could lead to ring-opening.

Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the

biological activity or the involvement in any signaling pathways of Azetidin-3-one
trifluoroacetate.

However, the broader class of azetidinone-containing molecules has been extensively studied

and is known to exhibit a wide range of pharmacological activities.[1] Azetidin-3-one itself, as a

structural motif, is of interest to medicinal chemists for the synthesis of novel therapeutic

agents. Azetidine-containing compounds have been explored for their potential as antibacterial,

antiviral, and anticancer agents, among others.[2][3]

It is also important to note that the trifluoroacetate (TFA) counterion itself is not biologically

inert. Recent studies have shown that TFA can have biological effects, including the reduction

of plasma cholesterol and triglyceride levels in animal models. This is an important

consideration when evaluating the biological activity of any compound isolated as a TFA salt.

Due to the lack of specific biological data for Azetidin-3-one trifluoroacetate, no signaling

pathway diagrams can be generated at this time.
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Conclusion
Azetidin-3-one trifluoroacetate is a chemical entity with potential applications in synthetic and

medicinal chemistry. While its fundamental chemical identity is established, a comprehensive

profile of its physicochemical properties, detailed and validated synthetic protocols, and its

biological activity remains to be fully elucidated. The likely synthetic route via deprotection of a

Boc-protected precursor provides a clear path for its preparation. Future research into this

compound would benefit from a full characterization of its properties and an exploration of its

biological potential, taking into account the known activities of the azetidinone scaffold and the

trifluoroacetate counterion. This would enable a more complete understanding of its utility for

researchers, scientists, and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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